molecular formula C8H8BrN3O2 B6432617 [(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea CAS No. 54825-13-7

[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea

Cat. No. B6432617
CAS RN: 54825-13-7
M. Wt: 258.07 g/mol
InChI Key: CIJGWMHMBHKRBR-NYYWCZLTSA-N
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Description

[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea, also known as 5-bromo-2-hydroxybenzaldehyde oxime, is a synthetic compound that has been studied for its potential use in various applications. It is an aromatic compound with a molecular formula of C9H7BrN2O2. This compound has been studied for its potential use in various industrial and scientific applications, such as in the synthesis of pharmaceuticals and as an inhibitor of enzymes.

Scientific Research Applications

[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]ureadroxybenzaldehyde oxime has been studied for its potential use in various scientific research applications. It has been used as an inhibitor of enzymes, such as cytochrome P450, and as an inhibitor of the synthesis of prostaglandins. It has also been used as a potential inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. In addition, this compound has been studied for its potential use in the synthesis of pharmaceuticals and other compounds.

Mechanism of Action

The mechanism of action of [(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]ureadroxybenzaldehyde oxime is largely unknown. However, it is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450, by binding to the active site of the enzyme and blocking its activity. In addition, the compound may act as an inhibitor of the synthesis of prostaglandins by blocking the activity of the enzyme prostaglandin synthase.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]ureadroxybenzaldehyde oxime are largely unknown. However, studies have shown that this compound can inhibit the activity of various enzymes, such as cytochrome P450 and prostaglandin synthase. In addition, this compound has been shown to have an inhibitory effect on the synthesis of melanin.

Advantages and Limitations for Lab Experiments

The advantages of using [(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]ureadroxybenzaldehyde oxime in laboratory experiments include its ability to inhibit the activity of various enzymes, such as cytochrome P450 and prostaglandin synthase. In addition, this compound has a low toxicity profile and is relatively inexpensive to synthesize. However, the compound has a relatively short half-life and is susceptible to hydrolysis.

Future Directions

For the research of [(E)-[([(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]ureadroxyphenyl)methylidene]amino]ureadroxybenzaldehyde oxime include further study of its mechanism of action and biochemical and physiological effects. In addition, further research is needed to determine the potential applications of this compound in the synthesis of pharmaceuticals and other compounds. Furthermore, research is needed to explore the potential uses of this compound as an inhibitor of enzymes, such as tyrosinase and cytochrome P450. Finally, further research is needed to determine the potential toxicological effects of this compound.

Synthesis Methods

The synthesis of [(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]ureadroxybenzaldehyde oxime can be achieved through a variety of methods. One of the most common methods is the use of a condensation reaction between a bromide and aldehyde. This reaction is typically performed in an aqueous medium, and the resulting product is a crystalline solid. The reaction can also be performed in organic solvents, but the yields are typically lower. In addition, the reaction can be catalyzed with a variety of catalysts, such as acid, base, or metal catalysts.

properties

IUPAC Name

[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O2/c9-6-1-2-7(13)5(3-6)4-11-12-8(10)14/h1-4,13H,(H3,10,12,14)/b11-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJGWMHMBHKRBR-NYYWCZLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425592
Record name Hydrazinecarboxamide, 2-[(5-bromo-2-hydroxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]urea

CAS RN

54825-13-7
Record name Hydrazinecarboxamide, 2-[(5-bromo-2-hydroxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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